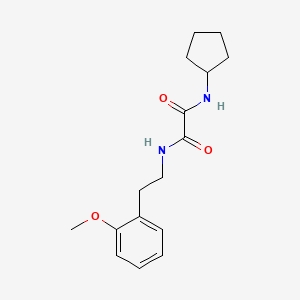

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Protective Effect of Compounds on Toxicity

Studies on compounds like cyclophosphamide, an oxazaphosphorine nitrogen mustard alkylating drug, have shown that N-Acetylcysteine (NAC) can attenuate its induced cardiotoxicity by inhibiting oxidative and nitrosative stress, preserving the activity of antioxidant enzymes (Mansour, El kiki, & Hasan, 2015). This highlights the potential protective effects of certain compounds against drug-induced toxicity.

Novel Synthetic Methodologies

Research into the synthesis of complex molecules, including oxalamides, has been explored to develop new synthetic approaches. For instance, a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides showcases innovative methodologies in creating oxalamide derivatives, which could have implications for the development of new therapeutic agents (Mamedov et al., 2016).

Receptor Interaction Profiles

Research on receptor interaction profiles of novel compounds, including those related to methoxyphenethyl structures, provides insights into their pharmacological properties. For example, the study of N-2-methoxybenzyl-phenethylamines (NBOMe drugs) reveals their potent interaction with serotonergic receptors, indicating their hallucinogenic effects, similar to LSD (Rickli et al., 2015). Understanding these interactions is crucial for developing therapeutic agents targeting specific receptors.

Chemiluminescence-Guided Cancer Therapy

A novel approach using chemiexcited photosensitizers for precise diagnosis and treatment of tumors has been reported. The study describes nanoparticles that generate singlet oxygen in response to tumor-produced hydrogen peroxide, enabling tumor cell apoptosis and growth inhibition (Mao et al., 2017). This innovative therapy strategy demonstrates the potential of chemically activated compounds for targeted cancer treatment.

Wirkmechanismus

Target of Action

The primary target of N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the methionine residue from the N-terminus of newly synthesized proteins .

Mode of Action

It is likely that the compound binds to the active site of the enzyme, thereby inhibiting its function .

Biochemical Pathways

The inhibition of Methionine aminopeptidase by N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide can affect various biochemical pathways related to protein synthesis .

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Result of Action

Given its target, it is likely that the compound affects protein synthesis, but the specific effects are currently unknown .

Eigenschaften

IUPAC Name |

N'-cyclopentyl-N-[2-(2-methoxyphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-21-14-9-5-2-6-12(14)10-11-17-15(19)16(20)18-13-7-3-4-8-13/h2,5-6,9,13H,3-4,7-8,10-11H2,1H3,(H,17,19)(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQQZWVALFMMPFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-cyclopentyl-N2-(2-methoxyphenethyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-Methoxybutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2897383.png)

![4-ethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2897385.png)

![N-(4-butylphenyl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2897389.png)

![3-(Dimethylamino)-1-[4-(phenylsulfonyl)phenyl]-2-propen-1-one](/img/structure/B2897390.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2897392.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2897396.png)

![2-benzylsulfanyl-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2897398.png)

![2-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one](/img/structure/B2897402.png)